![molecular formula C10H11N3O B2525249 [(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine CAS No. 1153758-91-8](/img/structure/B2525249.png)

[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

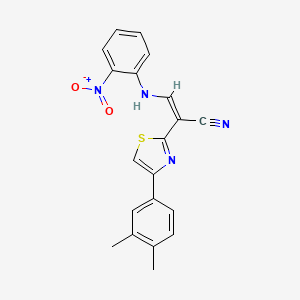

“[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazoles, including “[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine”, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The yield of this synthesis process can be as high as 94% .

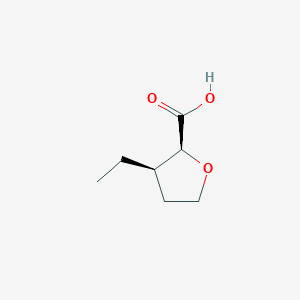

Molecular Structure Analysis

The molecular structure of “[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine” can be represented by the SMILES string NC1=NOC(C)=N1 . The empirical formula of this compound is C3H5N3O, and its molecular weight is 99.09 .

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Another avenue of research involves the antioxidant and anti-inflammatory potential of 1,2,4-oxadiazole derivatives. These compounds may play a role in managing oxidative stress and inflammation-related diseases . Here’s what we know:

Anticancer Evaluation

While not as extensively studied as other applications, 1,2,4-oxadiazoles have shown promise in anticancer research. Here’s a brief overview:

- Anticancer Potential : Researchers have evaluated the cytotoxic effects of certain 1,2,4-oxadiazoles against cancer cell lines. These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation .

Oral Bioavailability and Drug Design

Understanding the pharmacokinetics and bioavailability of 1,2,4-oxadiazoles is crucial for drug development. Here’s a relevant point:

- Oral Bioavailability : In silico studies have indicated that some 1,2,4-oxadiazoles adhere to Lipinski’s rules of five, suggesting positive oral bioavailability. This information guides medicinal chemists in designing effective drugs .

Agricultural Biological Activities

Lastly, 1,2,4-oxadiazole derivatives have exhibited broad-spectrum agricultural biological activities. These compounds could potentially serve as low-risk chemical pesticides to protect crops .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar pathways or organisms.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s plausible that this compound may interfere with the life cycle of infectious organisms, thereby exerting its therapeutic effects.

Result of Action

Based on the known anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound may exert its effects by inhibiting the growth or replication of infectious organisms.

properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIBNRAWDRZTNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2525174.png)

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)